molecular formula C22H17N3O3 B10985698 2-(4-hydroxyphthalazin-1-yl)-N-(4-phenoxyphenyl)acetamide

2-(4-hydroxyphthalazin-1-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B10985698
M. Wt: 371.4 g/mol
InChI Key: OALWYKARDQHKKE-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphthalazin-1-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a phthalazinone core substituted with a hydroxyl group at the 4-position and an acetamide side chain linked to a 4-phenoxyphenyl group. The 4-phenoxyphenyl group may enhance lipophilicity and influence pharmacokinetic properties compared to simpler aryl substituents.

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

2-(4-oxo-3H-phthalazin-1-yl)-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C22H17N3O3/c26-21(14-20-18-8-4-5-9-19(18)22(27)25-24-20)23-15-10-12-17(13-11-15)28-16-6-2-1-3-7-16/h1-13H,14H2,(H,23,26)(H,25,27)

InChI Key

OALWYKARDQHKKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, including the formation of the phthalazinone core and subsequent functionalization. Common synthetic routes may include:

    Step 1: Formation of the phthalazinone core through cyclization reactions.

    Step 2: Introduction of the hydroxy group at the 4-position of the phthalazinone ring.

    Step 3: Coupling of the phenoxyphenyl group to the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphthalazin-1-yl)-N-(4-phenoxyphenyl)acetamide may undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the phthalazinone ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

The compound features a phthalazinone moiety and a phenoxyphenyl group, contributing to its unique chemical properties. Its molecular formula is C16H16N2O4C_{16}H_{16}N_{2}O_{4} with a molecular weight of 300.31 g/mol. The structure can be represented as follows:

SMILES CC O NC1 CC C C C1 OC2 C C C C C2 NC O C O\text{SMILES CC O NC1 CC C C C1 OC2 C C C C C2 NC O C O}

Scientific Research Applications

The applications of 2-(4-hydroxyphthalazin-1-yl)-N-(4-phenoxyphenyl)acetamide can be categorized into several key areas:

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against breast, colon, and cervical cancer cells .
  • Biochemical Probes : The compound may serve as a probe or inhibitor in biochemical assays, potentially modulating enzyme activity or interacting with nucleic acids to affect gene expression.

Pharmaceutical Development

  • Drug Design : The unique structure allows for modifications that could lead to new drug candidates targeting specific biological pathways. Its potential as a therapeutic agent is under exploration, particularly in the context of cancer treatment .
  • Mechanism of Action : The proposed mechanisms include binding to enzymes or receptors to inhibit or modulate their activity, which could lead to apoptosis in cancer cells.

Materials Science

  • Synthesis of Complex Molecules : The compound can act as a building block for synthesizing more complex organic molecules. Its functional groups may be exploited in the development of new materials with desirable properties.

Case Study 1: Antitumor Activity

In a study assessing the anticancer properties of related compounds, derivatives of phthalazinone were evaluated for their cytotoxic effects on human cancer cell lines. These compounds demonstrated significant inhibition rates, suggesting that this compound could similarly exhibit potent anticancer activity .

Case Study 2: Enzyme Inhibition

Research on similar compounds indicated their potential as enzyme inhibitors, impacting metabolic pathways relevant to cancer progression. If this compound exhibits comparable properties, it could be developed into a therapeutic agent targeting specific enzymes involved in tumor growth .

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-(4-phenoxyphenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Modulating signaling pathways: Influencing cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Antimicrobial and Antifungal Acetamides

Compounds sharing the acetamide backbone but differing in heterocyclic substituents exhibit varied antimicrobial profiles:

Compound ID Core Structure N-Substituent Activity Reference
47 () Benzo[d]thiazole-sulfonyl piperazine 3,5-Difluorophenyl Gram-positive bacteria inhibition
49 () Benzo[d]thiazole-sulfonyl piperazine Thiazol-2-yl Antifungal
Target Compound 4-Hydroxyphthalazin-1-yl 4-Phenoxyphenyl Not reported in evidence

Key Observations :

  • The benzo[d]thiazole-sulfonyl piperazine core in compounds 47–50 () confers potent antimicrobial activity, likely due to interactions with bacterial membrane proteins. In contrast, the target compound’s hydroxyphthalazinone core may target different pathways, such as enzyme inhibition or DNA intercalation, though specific data are lacking.
  • The 4-phenoxyphenyl group in the target compound could enhance membrane permeability compared to smaller substituents (e.g., thiazol-2-yl in compound 49).

Anti-cancer Acetamides

Quinazoline-sulfonyl acetamides () demonstrate significant cytotoxicity:

Compound ID Core Structure N-Substituent Cell Lines Tested (IC₅₀) Reference
38 () Pyrrolidin-1-ylquinazoline sulfonyl 4-Methoxyphenyl HCT-1, SF268, HT-15, MCF-7, PC-3
Target Compound 4-Hydroxyphthalazin-1-yl 4-Phenoxyphenyl Not reported in evidence

Key Observations :

  • Quinazoline sulfonyl derivatives (e.g., compound 38) inhibit cancer cell proliferation via kinase or topoisomerase inhibition. The hydroxyphthalazinone core in the target compound may exhibit distinct mechanisms, such as intercalation or redox modulation.

FPR Agonists (Pyridazinone Derivatives)

Pyridazinone-based acetamides () show receptor-specific activity:

Compound ID Core Structure N-Substituent Receptor Specificity Reference
FPR2 Agonist () 3-Methyl-6-oxopyridazin-1-yl 4-Bromophenyl (methoxybenzyl) FPR2-specific agonism
Target Compound 4-Hydroxyphthalazin-1-yl 4-Phenoxyphenyl Not reported in evidence

Key Observations :

  • The methoxybenzyl and bromophenyl groups in pyridazinone derivatives () are critical for FPR2 binding. The target compound’s hydroxyphthalazinone core lacks these substituents, suggesting divergent pharmacological targets.

Substituent Effects on Pharmacokinetics

  • Phenoxyphenyl vs.
  • Hydroxyphthalazinone vs. Triazinoindole: The hydroxy group in the target compound may enhance hydrogen-bonding interactions compared to sulfur-containing cores (e.g., triazinoindole in compound 24, ), influencing solubility and metabolic stability.

Biological Activity

2-(4-Hydroxyphthalazin-1-yl)-N-(4-phenoxyphenyl)acetamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H18N4O3
  • CAS Number : 1076563

This compound features a phthalazinone derivative, which is known for various biological activities including anti-inflammatory and antimicrobial properties.

Research indicates that compounds with a phthalazinone scaffold can exhibit diverse biological activities. The specific mechanisms by which this compound operates include:

  • Caspase-1 Inhibition : Similar compounds have been shown to interact with caspase-1, an enzyme involved in inflammatory processes. This interaction may reduce the activation of inflammatory cytokines such as IL-1β and IL-6 .
  • Regulation of Allergic Responses : In animal models, derivatives of phthalazinone have demonstrated the ability to modulate allergic reactions by decreasing levels of immunoglobulin E (IgE) and other inflammatory mediators .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Type Effect Mechanism Reference
Anti-inflammatoryDecreased cytokine levelsInhibition of caspase-1
AntimicrobialPotential antifungal activityInteraction with microbial cell walls
Allergic response modulationReduced IgE levelsModulation of immune response pathways

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Allergic Rhinitis Model :
    • A study utilized an ovalbumin-induced allergic rhinitis model to assess the therapeutic potential of similar phthalazinone derivatives. Treatment resulted in significant reductions in nasal inflammation and eosinophil infiltration, suggesting that these compounds could serve as effective treatments for allergic conditions .
  • Antifungal Activity :
    • Research on phthalazinone derivatives demonstrated notable antifungal properties against various strains of fungi, indicating that modifications to the phthalazinone structure can enhance its antimicrobial efficacy .
  • Cytotoxicity Studies :
    • In vitro studies on B16F10 melanoma cells indicated that certain phthalazinone derivatives exhibit cytotoxic effects, which can be attributed to their ability to induce apoptosis through caspase activation pathways .

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